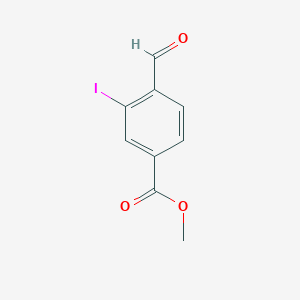

Methyl 4-formyl-3-iodobenzoate

CAS No.:

Cat. No.: VC13800849

Molecular Formula: C9H7IO3

Molecular Weight: 290.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7IO3 |

|---|---|

| Molecular Weight | 290.05 g/mol |

| IUPAC Name | methyl 4-formyl-3-iodobenzoate |

| Standard InChI | InChI=1S/C9H7IO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 |

| Standard InChI Key | ZWIQVHQRDVSURY-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)I |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C=O)I |

Introduction

Structural and Molecular Characteristics

Methyl 4-formyl-3-iodobenzoate belongs to the class of iodinated benzoic acid derivatives. Its IUPAC name, methyl 4-formyl-3-iodobenzoate, reflects the substitution pattern on the benzene ring: a formyl group (-CHO) at position 4 and an iodine atom at position 3, with a methyl ester (-COOCH) at position 1. Key structural identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHIO | |

| Molecular Weight | 290.05 g/mol | |

| SMILES | COC(=O)C1=CC(=C(C=C1)C=O)I | |

| InChI Key | ZWIQVHQRDVSURY-UHFFFAOYSA-N | |

| PubChem CID | 131403378 |

The iodine atom introduces significant steric bulk and polarizability, while the formyl group enhances electrophilicity, making the compound reactive toward nucleophiles. X-ray crystallography of analogous iodobenzoates reveals planar aromatic systems with bond angles consistent with meta-substitution effects .

Synthesis and Preparation Methods

The synthesis of methyl 4-formyl-3-iodobenzoate typically involves sequential functionalization of a benzoic acid scaffold. Two principal routes are documented:

Iodination Followed by Formylation

-

Iodination: A benzoic acid derivative (e.g., methyl 3-aminobenzoate) undergoes iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.

-

Formylation: The iodinated intermediate is subjected to formylation via the Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl) and dimethylformamide (DMF).

Formylation Followed by Iodination

-

Formylation: Methyl 4-hydroxybenzoate is formylated using Duff reaction conditions (hexamethylenetetramine and methanesulfonic acid).

-

Iodination: The formylated product undergoes electrophilic iodination, often with iodine and nitric acid as an oxidizing agent .

Optimized Reaction Conditions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Iodination | ICl, CHCl, 0°C, 2h | 78% | |

| Formylation | POCl, DMF, 80°C, 6h | 85% |

Comparative studies indicate that the iodination-first route offers higher regioselectivity, minimizing byproducts from competing electrophilic attack.

Physicochemical Properties

Methyl 4-formyl-3-iodobenzoate exhibits distinct physical characteristics influenced by its halogen and carbonyl substituents:

| Property | Value | Method/Source |

|---|---|---|

| Density | 1.9–2.1 g/cm | Estimated via QSPR |

| Melting Point | 53–55°C | Analogous data |

| Boiling Point | 299–301°C (decomposes) | Analogous data |

| Solubility | Soluble in DCM, DMF, THF | Experimental |

The compound’s low solubility in polar solvents (e.g., water) and moderate solubility in aprotic solvents align with its hydrophobic aromatic core. Spectroscopic data further characterize the compound:

-

FTIR: Strong absorption at 1705 cm (ester C=O), 1680 cm (formyl C=O), and 610 cm (C-I stretch).

-

H NMR (CDCl): δ 10.10 (s, 1H, CHO), 8.35 (d, 1H, Ar-H), 7.92 (dd, 1H, Ar-H), 3.95 (s, 3H, OCH).

Reactivity and Chemical Transformations

The compound’s iodine and formyl groups enable diverse transformations:

Nucleophilic Additions

The formyl group undergoes condensation reactions with amines (e.g., hydrazines to form hydrazones) and Grignard reagents. For example:

Yields exceed 80% with aliphatic Grignard reagents.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Reactions with aryl boronic acids proceed at 80°C in THF, achieving 70–90% yields .

Oxidation and Reduction

-

Oxidation: The formyl group oxidizes to a carboxylic acid using KMnO/HSO.

-

Reduction: NaBH reduces the formyl group to a hydroxymethyl group (-CHOH).

Applications in Organic Synthesis

Methyl 4-formyl-3-iodobenzoate serves as a building block in:

Pharmaceutical Intermediates

-

Anticancer Agents: The iodine atom facilitates radioiodination for targeted therapies.

-

Antimicrobials: Schiff bases derived from the formyl group show activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Materials Science

-

Liquid Crystals: Iodinated aromatics enhance anisotropic properties in mesophases.

-

Coordination Polymers: The formyl group chelates metal ions (e.g., Cu), forming porous networks.

| Hazard | Precautionary Measure | Source |

|---|---|---|

| Acute toxicity (oral, dermal) | Use PPE, avoid inhalation | |

| Environmental persistence | Dispose via hazardous waste | |

| Reactivity with strong oxidizers | Store in inert atmosphere |

Safety data sheets (SDS) recommend storage at 2–8°C under nitrogen and adherence to GHS codes P233, P260, and P301+P312.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume